molecular formula C23H23ClN2O4S B11411583 9-(Azepan-1-yl)-8-((4-chlorophenyl)sulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline

9-(Azepan-1-yl)-8-((4-chlorophenyl)sulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline

Cat. No.: B11411583
M. Wt: 459.0 g/mol
InChI Key: GQUMHXUGVDIKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[8-(4-CHLOROBENZENESULFONYL)-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL]AZEPANE is a complex organic compound with a unique structure that includes a quinoline core, a dioxino ring, and a chlorobenzenesulfonyl group

Preparation Methods

The synthesis of 1-[8-(4-CHLOROBENZENESULFONYL)-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL]AZEPANE involves multiple steps, starting with the preparation of the quinoline core, followed by the introduction of the dioxino ring and the chlorobenzenesulfonyl group. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-[8-(4-CHLOROBENZENESULFONYL)-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL]AZEPANE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[8-(4-CHLOROBENZENESULFONYL)-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL]AZEPANE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[8-(4-CHLOROBENZENESULFONYL)-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL]AZEPANE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[8-(4-CHLOROBENZENESULFONYL)-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL]AZEPANE can be compared with other similar compounds, such as:

  • 1-[8-(4-CHLOROBENZENESULFONYL)-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL]-4-METHYLPIPERIDINE
  • 1-[8-(4-CHLOROBENZENESULFONYL)-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL]-4-ETHYLPIPERAZINE

These compounds share similar structural features but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C23H23ClN2O4S

Molecular Weight

459.0 g/mol

IUPAC Name

9-(azepan-1-yl)-8-(4-chlorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline

InChI

InChI=1S/C23H23ClN2O4S/c24-16-5-7-17(8-6-16)31(27,28)22-15-25-19-14-21-20(29-11-12-30-21)13-18(19)23(22)26-9-3-1-2-4-10-26/h5-8,13-15H,1-4,9-12H2

InChI Key

GQUMHXUGVDIKJL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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